3,5-Difluorobenzylamine hydrochloride
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Overview
Description
(3,5-DIFLUORO-PHENYL)METHANAMINEHCL is a chemical compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amine group attached to the methylene carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinated acetate salts in a microwave-assisted protocol, which allows for rapid preparation and avoids the use of highly toxic or ozone-depleting substances . Another method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of alcohols to alkyl fluorides .
Industrial Production Methods
Industrial production of (3,5-DIFLUORO-PHENYL)METHANAMINEHCL often employs large-scale fluorination processes using reagents such as sulfuryl fluoride and Me4NF, which enable room temperature deoxyfluorination of benzaldehydes and α-ketoesters . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIFLUORO-PHENYL)METHANAMINEHCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Scientific Research Applications
(3,5-DIFLUORO-PHENYL)METHANAMINEHCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-DIFLUORO-PHENYL)METHANAMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(3,5-DIFLUORO-4-METHOXYANILINE): This compound has similar fluorine substitutions but includes a methoxy group, which alters its chemical properties and applications.
Fluorinated Quinolines: These compounds also feature fluorine substitutions and are used in various medicinal and industrial applications.
Uniqueness
(3,5-DIFLUORO-PHENYL)METHANAMINEHCL is unique due to its specific substitution pattern and the presence of an amine group, which provides distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and binding affinity.
Properties
Molecular Formula |
C7H8ClF2N |
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Molecular Weight |
179.59 g/mol |
IUPAC Name |
(3,5-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
GTBJBZYIZJJTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN.Cl |
Origin of Product |
United States |
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